molecular formula C25H22F3IO6 B11829811 (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B11829811
M. Wt: 602.3 g/mol
InChI Key: RBFJGAPYSPEOGG-YUCSGQRVSA-N
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Description

The compound “(3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate” is a complex organic molecule featuring multiple functional groups, including a benzoate ester, a cyclopentafuran ring, and a phenoxy group with iodine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the cyclopentafuran ring: This could be achieved through a Diels-Alder reaction followed by ring closure.

    Introduction of the benzoate ester: This step might involve esterification of the hydroxyl group with benzoic acid or its derivatives.

    Addition of the phenoxy group: This could be done through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with an appropriate leaving group.

    Introduction of iodine and trifluoromethyl groups: These substituents can be added via halogenation and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The double bond in the butenyl chain can be reduced to a single bond.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of azides or other substituted products.

Scientific Research Applications

Chemistry

This compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

Possible use in developing new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Applications in material science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-chloro-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
  • (3aS,4S,5S,6aR)-4-((E)-3-hydroxy-4-(2-bromo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Uniqueness

The presence of the iodine atom and the trifluoromethyl group makes this compound unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H22F3IO6

Molecular Weight

602.3 g/mol

IUPAC Name

[(3aS,4S,5S,6aR)-4-[(E)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C25H22F3IO6/c26-25(27,28)15-6-9-19(29)22(10-15)33-13-16(30)7-8-17-18-11-23(31)34-21(18)12-20(17)35-24(32)14-4-2-1-3-5-14/h1-10,16-18,20-21,30H,11-13H2/b8-7+/t16?,17-,18-,20-,21+/m0/s1

InChI Key

RBFJGAPYSPEOGG-YUCSGQRVSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/C(COC4=C(C=CC(=C4)C(F)(F)F)I)O

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=C(C=CC(=C4)C(F)(F)F)I)O

Origin of Product

United States

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